Gas Chromatographic Resolution from 4,5-Dimethylthiazole (the Closest Structural Analog) in a Complex Food Matrix
In a comprehensive characterization of volatile flavor compounds in commercially processed sesame seed oil, 4,5-dimethylisothiazole was chromatographically resolved from its closest structural analog, 4,5-dimethylthiazole, on a polar DB-Wax capillary column [1]. Both compounds were identified as principal contributors to the characteristic sesame seed oil flavor, yet they elute at distinct Kovats retention indices, enabling unambiguous identification and quantification in a single analytical run [1].
| Evidence Dimension | Gas chromatographic retention (Kovats index, DB-Wax) and concentration in sesame seed oil |
|---|---|
| Target Compound Data | 4,5-Dimethylisothiazole: Kovats RI ≈ 1410 (modified Kovats on DB-Wax); concentration = 212.0 ppb [1] |
| Comparator Or Baseline | 4,5-Dimethylthiazole (CAS 3581-91-7): Kovats RI ≈ 1430 (modified Kovats on DB-Wax); concentration = 345.8 ppb [1] |
| Quantified Difference | Δ(RI) ≈ 20 index units; concentration ratio (isothiazole/thiazole) = 0.61; both are principal contributors to characteristic flavor [1] |
| Conditions | 60 m × 0.25 mm i.d. DB-Wax (PEG 20M) fused silica capillary column; oven temperature program 50–230 °C at 2 °C/min; flame ionization detection; commercially roasted sesame seed oil matrix [1] |
Why This Matters
Procurement of the correct isomer is essential for reproducible analytical reference standards, flavor authenticity research, and chromatographic method validation in food quality control laboratories.
- [1] Shimoda, M.; Shiratsuchi, H.; Nakada, Y.; Wu, Y.; Osajima, Y. Identification and Sensory Characterization of Volatile Flavor Compounds in Sesame Seed Oil. J. Agric. Food Chem. 1996, 44, 3909–3912. View Source
